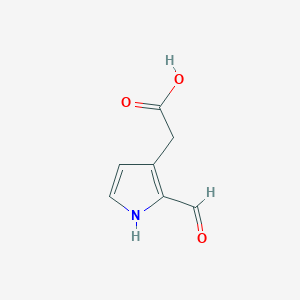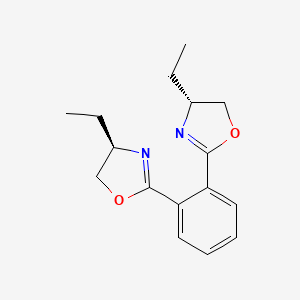
1,2-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the use of substituted benzene-1,2-dicarbaldehydes, which react with oxazoline derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of fuming sulfuric acid followed by hydrolysis, with yields improved by introducing solid sodium bicarbonate into the reaction mixture before hydrolysis and workup .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to their corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of halogens or nitrating agents in the presence of catalysts.
Major Products: The major products formed from these reactions include oxazoline N-oxides, amines, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. It forms complexes with transition metals, which then participate in catalytic cycles to facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of specific enantiomers in the reaction products .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Known for its use in alkoxycarbonylation reactions.
1,2-Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry as a bidentate ligand.
1,2-Bis(thienyl)ethenes: Known for their photochromic properties.
Uniqueness: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene stands out due to its chiral oxazoline rings, which provide unique steric and electronic properties that are particularly useful in asymmetric catalysis. This makes it a valuable compound in the synthesis of chiral molecules and in studying stereochemical effects in various reactions.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
(4R)-4-ethyl-2-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
GODQBABDTNAFFN-VXGBXAGGSA-N |
Isomerische SMILES |
CC[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC |
Kanonische SMILES |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


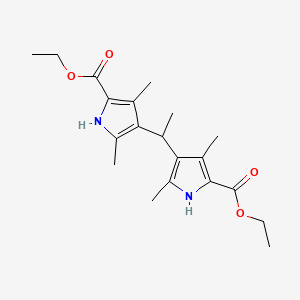


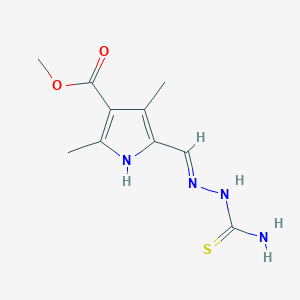

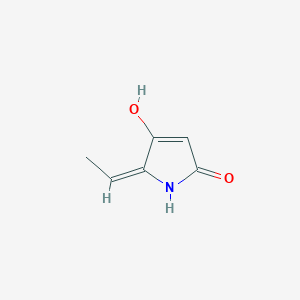
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)

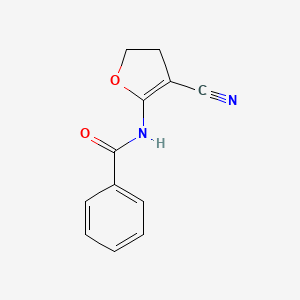
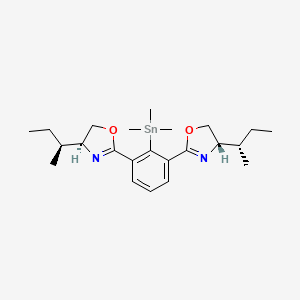

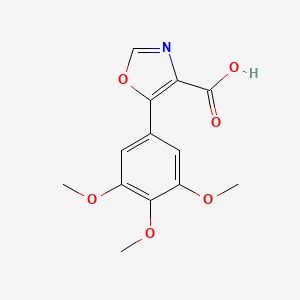
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)
